

Application Note: Spectrophotometric Assay for Lipase Activity Using p-Nitrophenyl Laurate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Nitrophenyl laurate

Cat. No.: B1198060

[Get Quote](#)

Introduction

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. The quantification of lipase activity is crucial in various fields, including drug discovery, biotechnology, and food science. This application note provides a detailed protocol for a simple and reliable colorimetric assay to determine lipase activity using **p-nitrophenyl laurate** (pNPL) as a substrate. The assay is based on the enzymatic hydrolysis of pNPL, which releases the chromogenic compound p-nitrophenol (pNP). Under alkaline conditions, pNP forms the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity.^{[1][2]}

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in **p-nitrophenyl laurate** by lipase, yielding lauric acid and p-nitrophenol. In an alkaline environment, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a strong absorbance at 405-415 nm.^{[1][2][3]} The reaction can be monitored continuously, allowing for the determination of the initial reaction velocity.

Experimental Protocols

1. Materials and Reagents

- **p-Nitrophenyl laurate** (pNPL)
- Lipase enzyme solution (of unknown activity)
- Tris-HCl buffer (50 mM, pH 8.0)
- Triton X-100
- Isopropanol
- 96-well microplate or cuvettes
- Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
- Incubator or water bath set to 37°C

2. Preparation of Solutions

- **Substrate Stock Solution (10 mM pNPL):** Dissolve an appropriate amount of **p-nitrophenyl laurate** in isopropanol to achieve a final concentration of 10 mM. This solution should be stored at -20°C and protected from light.[\[1\]](#)
- **Reaction Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100):** Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Add Triton X-100 to a final concentration of 0.5% (v/v) to aid in the emulsification of the substrate in the aqueous reaction mixture.[\[1\]](#)
- **Enzyme Solution:** Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the time course of the assay.[\[1\]](#)

3. Assay Procedure (96-well plate format)

- **Assay Setup:** In each well of a 96-well microplate, add 180 µL of the Reaction Buffer.
- Add 10 µL of the 10 mM pNPL stock solution to each well.
- **Pre-incubation:** Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to emulsify and reach the desired reaction temperature.[\[1\]](#)

- **Reaction Initiation:** To start the reaction, add 10 µL of the enzyme solution to each well.
- **Absorbance Measurement:** Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained at 37°C throughout the measurement period.
[\[1\]](#)
- **Controls:**
 - **Substrate Blank:** A reaction mixture containing the reaction buffer and substrate but no enzyme, to measure the rate of spontaneous hydrolysis of pNPL.
 - **Enzyme Blank:** A reaction mixture containing the reaction buffer and enzyme but no substrate, to account for any background absorbance from the enzyme preparation.

4. Data Analysis and Calculation of Lipase Activity

- Subtract the rate of the substrate blank from the rate of the enzyme-containing reactions.
- Determine the initial rate of the reaction ($\Delta A/\text{min}$) from the linear portion of the absorbance versus time plot.
- Calculate the lipase activity using the Beer-Lambert law and the following formula.[\[4\]](#)

$$\text{Lipase Activity (U/mL)} = (\Delta A \times V_{\text{total}}) / (\epsilon \times l \times V_{\text{enzyme}} \times t)$$

Where:

- ΔA = Change in absorbance
- V_{total} = Total reaction volume (in mL)
- ϵ = Molar extinction coefficient of p-nitrophenol (typically $18,000 \text{ M}^{-1}\text{cm}^{-1}$ at 410 nm)[\[4\]](#)
- l = Path length of the cuvette or microplate well (in cm)
- V_{enzyme} = Volume of the enzyme sample used (in mL)

- t = Reaction time (in minutes)

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 μ mole of p-nitrophenol per minute under the specified assay conditions.[5]

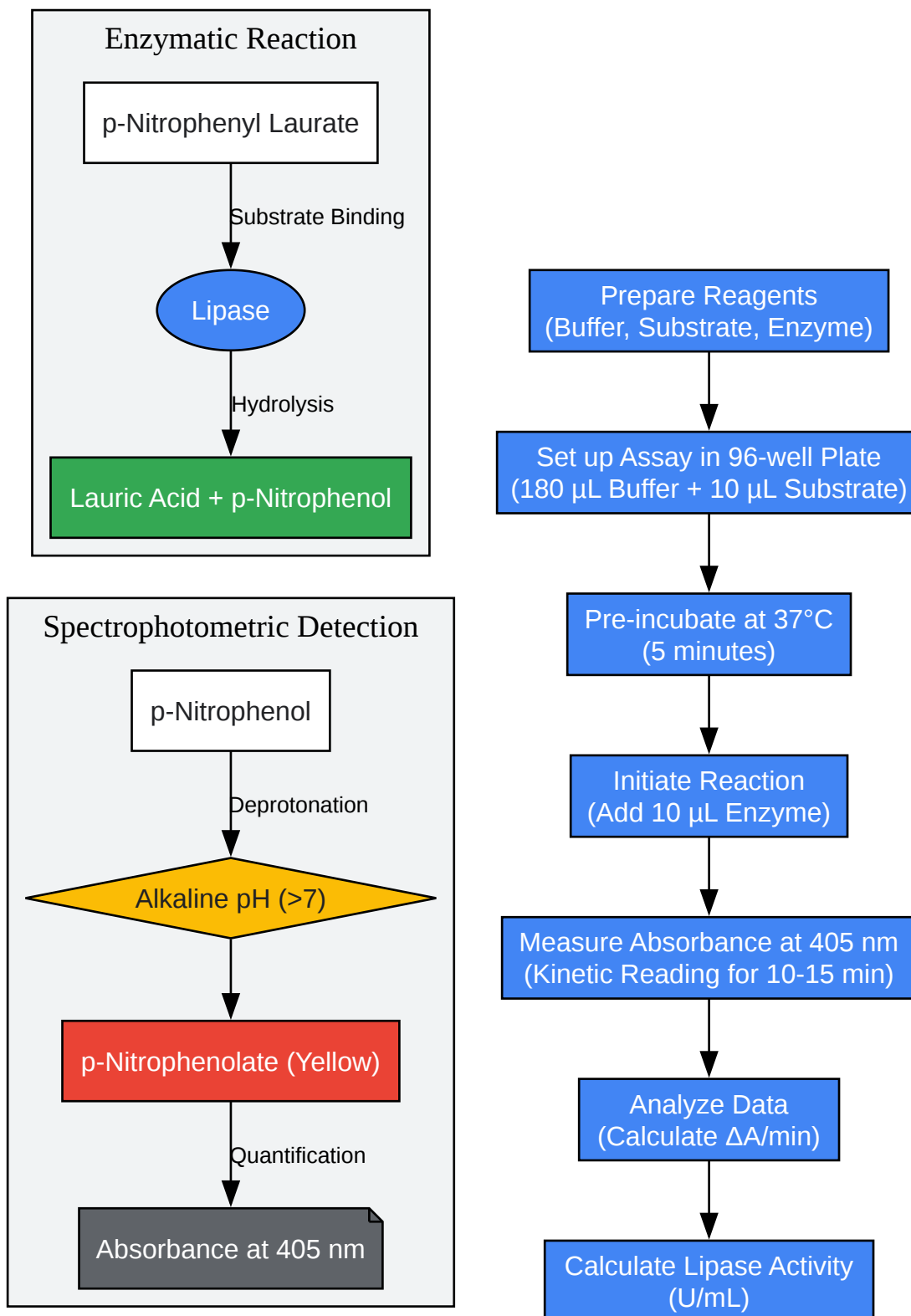
Data Presentation

Table 1: Summary of Quantitative Data for Lipase Activity Assay

Parameter	Value	Units	Notes
Substrate	p-Nitrophenyl laurate	-	Chromogenic substrate
Substrate Stock Concentration	10	mM	Dissolved in isopropanol
Final Substrate Concentration	0.5	mM	In the final reaction mixture
Buffer	Tris-HCl	-	-
Buffer Concentration	50	mM	-
pH	8.0	-	Optimal for pNP color development
Detergent	Triton X-100	-	For substrate emulsification
Detergent Concentration	0.5	% (v/v)	-
Reaction Temperature	37	°C	-
Wavelength for Absorbance	405	nm	-
Molar Extinction Coefficient (ϵ) of pNP	18,000	$M^{-1}cm^{-1}$	At 410 nm
Incubation Time	10 - 15	minutes	For kinetic measurement

Visualizations

Diagram 1: Signaling Pathway of **p-Nitrophenyl Laurate** Hydrolysis



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.sa.cr [scielo.sa.cr]
- 4. How to Calculate Units of Lipase/Activity assay: A Quantitative Approach Using a Hypothetical Lipase Model [zenodo.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Assay for Lipase Activity Using p-Nitrophenyl Laurate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198060#p-nitrophenyl-laurate-lipase-activity-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com